molecular formula C21H26N2O2 B2599295 2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide CAS No. 946280-62-2

2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Cat. No.: B2599295
CAS No.: 946280-62-2
M. Wt: 338.451
InChI Key: NTCFXOMZPFHNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.451. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study investigated the metabolism of chloroacetamide herbicides, revealing insights into the metabolic activation pathways that might lead to carcinogenicity. This research highlighted the transformation of specific chloroacetamide derivatives in liver microsomes, suggesting potential pathways for bioactivation and detoxification. The findings could be relevant for understanding the metabolism and potential health impacts of related chemical compounds (Coleman et al., 2000).

Synthesis and Antitumor Activity of Methoxy‐indolo[2,1‐a]isoquinolines

Research on the synthesis of methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives demonstrated their cytostatic activity in vitro against certain tumor cells. This study suggests that compounds with methoxy and isoquinoline groups may possess significant antitumor properties, which could be relevant for the development of new anticancer agents (Ambros, Angerer, & Wiegrebe, 1988).

Total Syntheses of Tetrahydronaphtho[2,1-f]isoquinolines

Another study focused on the total syntheses of 1-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolines, utilizing free radical cyclizations. This research provides insight into synthetic pathways for creating complex isoquinoline derivatives, which could be applicable to synthesizing related compounds for various scientific purposes (Martínez et al., 2001).

Structural Aspects and Properties of Salt and Inclusion Compounds

Investigations into the structural aspects of amide-containing isoquinoline derivatives revealed their ability to form gels and crystalline salts with mineral acids. This study emphasizes the importance of structural characterization in understanding the physicochemical properties and potential applications of isoquinoline derivatives (Karmakar, Sarma, & Baruah, 2007).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-23-13-3-4-18-14-17(7-10-20(18)23)11-12-22-21(24)15-16-5-8-19(25-2)9-6-16/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCFXOMZPFHNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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